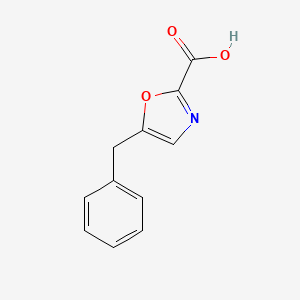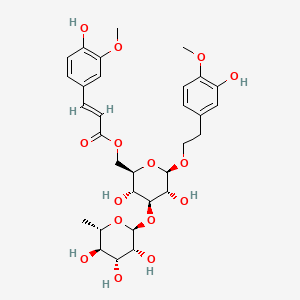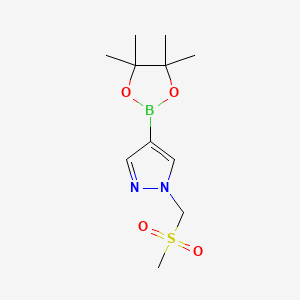
Antiarol rutinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antiarol rutinoside is a naturally occurring compound found in various plant species. It is known for its unique chemical structure and potential biological activities. The compound is classified as a phenolic glycoside, specifically a 3,4,5-trimethoxyphenyl 6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside . Its molecular formula is C21H32O13, and it has a molecular weight of 492.47 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Antiarol rutinoside can be synthesized through a series of chemical reactions involving the glycosylation of 3,4,5-trimethoxyphenol with appropriate sugar donors. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources known to be rich in this compound, such as cranberries, lemons, and grapefruit. The extraction process includes grinding, leaching, and purification steps to isolate the compound in its crystalline form .
Análisis De Reacciones Químicas
Types of Reactions: Antiarol rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Antiarol rutinoside has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of antiarol rutinoside involves its interaction with various molecular targets and pathways. The compound exhibits antioxidant activity by scavenging free radicals and inhibiting oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes . Additionally, this compound has been shown to interact with specific protein systems, leading to its anti-tumor and antimicrobial effects .
Comparación Con Compuestos Similares
Rutin (quercetin-3-O-rutinoside): A flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin: An aglycone of rutin with potent antioxidant and anti-cancer activities.
Troxerutin: A semi-synthetic derivative of rutin used in the treatment of chronic venous insufficiency.
Uniqueness: Antiarol rutinoside is unique due to its specific glycosidic structure and the presence of trimethoxyphenyl groups, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to other similar compounds .
Propiedades
IUPAC Name |
2-methyl-6-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O13/c1-8-13(22)15(24)17(26)20(32-8)31-7-12-14(23)16(25)18(27)21(34-12)33-9-5-10(28-2)19(30-4)11(6-9)29-3/h5-6,8,12-18,20-27H,7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPXSSIBZAQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)OC)OC)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence of antiarol rutinoside in Callicarpa arborea Roxb.?
A: this compound was identified for the first time in Callicarpa arborea Roxb., alongside eleven other known compounds. [] The study did not investigate the specific biological activities or properties of the isolated compounds.
Q2: Are there any studies investigating the potential biological activities of this compound?
A: The provided research paper [] focuses on the isolation and structural characterization of compounds from Callicarpa arborea Roxb. and does not delve into the biological activities of this compound. Further research is needed to explore its potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
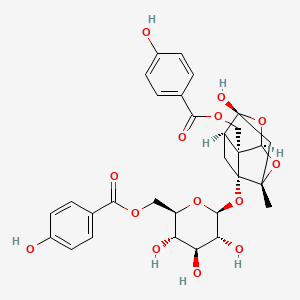

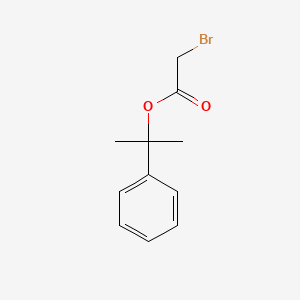
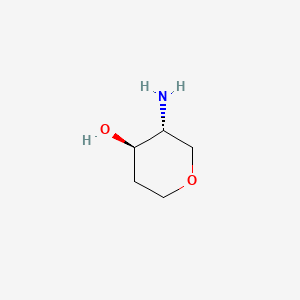
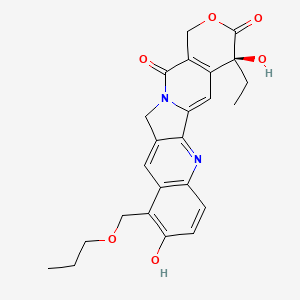
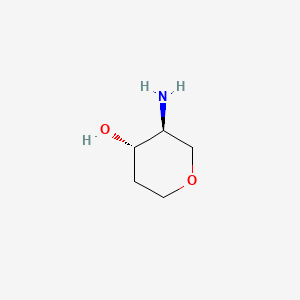

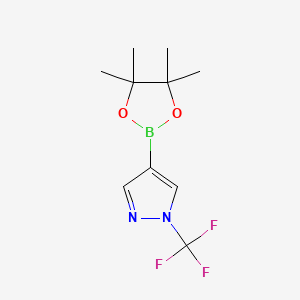

![N-[6-[[(1S)-5,12-Dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B568939.png)
